Aminoacylase-1 Catalytic Turnover: N-Propionyl vs. N-Acetyl vs. N-2,2-Dimethylpropionyl Methionine
The porcine aminoacylase-1 (pAcy1) hydrolytic kcat for N-propionyl-L-methionine is 168 s⁻¹, which is 25% higher than the kcat of 134 s⁻¹ for N-acetyl-L-methionine, and more than 100,000-fold higher than the kcat of 0.0015 s⁻¹ for the branched-chain analog N-2,2-dimethylpropionyl-L-methionine, all measured under the same assay system [1]. This demonstrates that the straight-chain propionyl moiety is an optimal substrate geometry for pAcy1, whereas the acetyl derivative is turned over more slowly and branched-chain analogs are virtually non-substrates. The KM for N-propionyl-L-methionine with human Acy1 (hAcy1) is 0.34 mM, compared to 0.55 mM for pAcy1, indicating species-dependent binding affinity differences [2].
| Evidence Dimension | kcat (turnover number) for hydrolysis by porcine aminoacylase-1 (pAcy1) |
|---|---|
| Target Compound Data | N-propionyl-L-methionine: kcat = 168 s⁻¹ |
| Comparator Or Baseline | N-acetyl-L-methionine: kcat = 134 s⁻¹; N-2,2-dimethylpropionyl-L-methionine: kcat = 0.0015 s⁻¹ |
| Quantified Difference | N-propionyl kcat 1.25× N-acetyl; ~112,000× N-2,2-dimethylpropionyl |
| Conditions | pAcy1 (Sus scrofa), pH 7.4, 25°C, hydrolysis of N-acyl-L-methionine substrates [BRENDA reference 678343] |
Why This Matters
In biocatalytic applications requiring efficient N-acyl methionine hydrolysis, the propionyl derivative offers demonstrably superior turnover to the more common acetyl analog, directly affecting process throughput and enzyme loading costs.
- [1] BRENDA Enzyme Database. kcat values for pAcy1: N-propionyl-L-methionine (168 s⁻¹) vs. N-acetyl-L-methionine (134 s⁻¹) vs. N-2,2-dimethylpropionyl-L-methionine (0.0015 s⁻¹). Reference ID 678343, derived from Lindner et al. (2008) Biochemistry 47, 4266–4275. View Source
- [2] BRENDA. Ligand N-propionyl-L-methionine. KM values: 0.34 mM (hAcy1), 0.55 mM (pAcy1). View Source
